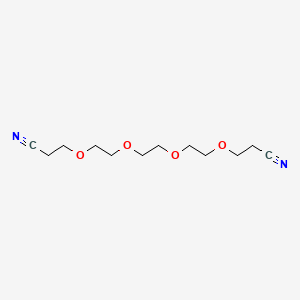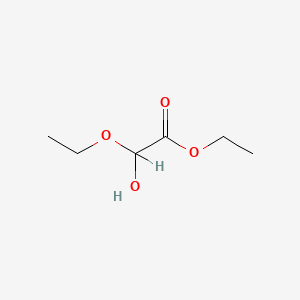
3-oxo-N-(4-phenylbutan-2-yl)butanamide
Overview
Description
3-oxo-N-(4-phenylbutan-2-yl)butanamide, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam is a modified version of Piracetam, which is another popular nootropic drug. Phenylpiracetam is known to improve memory, focus, and attention span, making it a popular choice among students and professionals.
Scientific Research Applications
Biochemical Production and Biobutanol as Biofuel
Biobutanol production via acetone-butanol-ethanol (ABE) fermentation is a significant area of research. Studies highlight the challenges and developments in enhancing butanol yield, selectivity, and tolerance to inhibition by developing mutant strains and exploring cheap alternative substrates for fermentation. Innovative processes for in-situ solvent recovery, including gas stripping and pervaporation, have been developed to address the high recovery costs associated with low butanol titer in conventional distillation processes. Research efforts aim to make biobutanol a competitive alternative to petrobutanol by utilizing renewable feedstock, improving fermentation efficiency, and reducing production costs (Ranjan & Moholkar, 2012).
Environmental Impact and Sustainability
The environmental fate and effects of various compounds, including those involved in ABE fermentation and its byproducts, are a critical area of research. The sustainability and ecological impact of biofuel production processes are examined through the lens of lifecycle assessments, toxicity studies, and environmental degradation pathways. Studies suggest that while biofuels like biobutanol offer a renewable alternative to fossil fuels, comprehensive assessments are necessary to ensure their production and use do not adversely impact the environment or human health (Staples, 2001).
Neuroprotective Potential in Neurology
In neurology, compounds with structures similar to 3-oxo-N-(4-phenylbutan-2-yl)butanamide are being explored for their neuroprotective properties. For example, 3-N-Butylphthalide (NBP) and its derivatives, initially isolated from Apium graveolens Linn., have shown promising results in the treatment of ischemic stroke and neurodegenerative diseases. NBP has been found to mitigate oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation, demonstrating its potential as a multifaceted therapeutic agent in neurological disorders (Abdoulaye & Guo, 2016).
properties
IUPAC Name |
3-oxo-N-(4-phenylbutan-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(15-14(17)10-12(2)16)8-9-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFHDNHBPJGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304392 | |
| Record name | 3-Oxo-N-(4-phenylbutan-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(4-phenylbutan-2-yl)butanamide | |
CAS RN |
200416-89-3 | |
| Record name | 3-Oxo-N-(4-phenylbutan-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)











